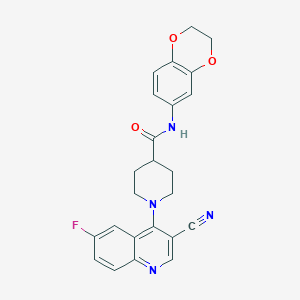

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Description

This compound features a unique hybrid structure combining a 3-cyano-6-fluoroquinoline core, a piperidine-4-carboxamide linker, and a 2,3-dihydro-1,4-benzodioxin moiety. The quinoline scaffold is substituted with a cyano group at position 3 and a fluorine atom at position 6, which are likely to enhance electronic properties and metabolic stability. The piperidine-carboxamide group bridges these components, offering flexibility in molecular interactions.

Properties

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c25-17-1-3-20-19(11-17)23(16(13-26)14-27-20)29-7-5-15(6-8-29)24(30)28-18-2-4-21-22(12-18)32-10-9-31-21/h1-4,11-12,14-15H,5-10H2,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPNZQLUUXTAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=C5C=C(C=CC5=NC=C4C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and fluorinating agents.

Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through etherification reactions using catechol derivatives.

Final Coupling Reaction: The final step involves coupling the quinoline core with the piperidine and benzodioxin moieties using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Cyanogen bromide for cyano substitution, fluorinating agents like DAST (diethylaminosulfur trifluoride) for fluorination.

Oxidation: Oxidized derivatives of the quinoline and piperidine rings.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have shown promise in inhibiting kinases associated with cancer progression .

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds possess antimicrobial properties. This compound may exhibit similar effects, making it a candidate for developing new antibiotics or antifungal agents .

Neurological Disorders

Given the structural similarities to other compounds known to affect neurotransmitter systems, this compound may be explored for its potential in treating neurological disorders such as depression or anxiety by modulating serotonin or dopamine pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The cyano and fluoro groups may enhance its binding affinity and specificity, while the piperidine and benzodioxin moieties contribute to its overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

Benzodioxin vs. Dioxane Rings: The target compound’s fused benzodioxin ring offers greater rigidity compared to the non-fused 1,4-dioxane in antihepatotoxic flavones/coumarins . This rigidity may enhance binding selectivity but reduce solubility. In contrast, sulfonamide derivatives with benzodioxin (e.g., compounds 5a-i) exhibit biofilm inhibition, suggesting the benzodioxin moiety may play a role in bacterial membrane interaction .

Quinoline Substituents: The 6-fluoro-3-cyanoquinoline in the target compound differs from the 4-carboxy-1-ethyldihydroquinolin in ’s piperazine derivative . The fluorine atom likely improves bioavailability, while the cyano group may enhance electron-withdrawing effects, influencing receptor binding.

Linker Groups :

- The piperidine-4-carboxamide linker in the target compound contrasts with the sulfonamide group in ’s biofilm inhibitors. Carboxamides generally exhibit better metabolic stability than sulfonamides, which could reduce toxicity .

Functional and Pharmacological Implications

Table 2: Substituent Impact on Bioactivity

- Biofilm Inhibition vs. Antihepatotoxicity: While sulfonamides with benzodioxin (e.g., 5f, 5e) inhibit bacterial biofilms , the target compound’s quinoline core may redirect activity toward eukaryotic targets (e.g., cancer cells or enzymes).

- Cytotoxicity Considerations :

’s sulfonamides exhibit moderate cytotoxicity, possibly due to the nitro group. The target compound’s carboxamide linker and lack of nitro substituents may mitigate this issue .

Hypothetical Structure-Activity Relationships (SAR)

Quinoline Modifications: The 3-cyano group may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets. 6-Fluoro substitution likely reduces metabolic degradation, extending half-life compared to non-fluorinated analogues .

Benzodioxin vs. Alternative Cores :

- The fused benzodioxin ring may confer superior pharmacokinetic properties over the dioxane-containing flavones in , which require hydroxy methyl groups for antihepatotoxic activity .

Piperidine-Carboxamide Linker :

- This linker’s flexibility could allow for better accommodation in binding pockets compared to the rigid sulfonamide spacers in ’s compounds .

Q & A

Q. What are the critical steps in designing a synthetic route for this compound?

A multi-step synthesis approach is typically required, involving:

- Quinoline core formation : The 3-cyano-6-fluoroquinolin-4-yl moiety can be synthesized via Friedländer annulation or modified Gould-Jacobs reactions.

- Piperidine-4-carboxamide linkage : Coupling the quinoline fragment to the piperidine ring may require Boc-protection/deprotection strategies to avoid side reactions .

- Benzodioxin attachment : Suzuki-Miyaura or Buchwald-Hartwig couplings are effective for introducing the 2,3-dihydro-1,4-benzodioxin-6-yl group.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) are recommended for isolating high-purity intermediates .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze and NMR shifts to verify substituent positions (e.g., fluoroquinoline protons at δ 8.2–8.5 ppm; benzodioxin protons at δ 4.2–4.4 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 463.1522, calculated error < 2 ppm).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.89 Å, b = 10.24 Å, c = 13.67 Å have been reported for analogous quinoline-piperidine hybrids .

| Analytical Method | Key Parameters |

|---|---|

| NMR | δ 8.5 (quinoline-H), δ 4.3 (benzodioxin-OCH₂) |

| X-ray Diffraction | α = 89.3°, β = 74.7°, γ = 71.7° |

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR)?

- Substituent variation : Synthesize analogs with modifications to the cyano, fluoro, or benzodioxin groups. For example, replacing the 3-cyano group with a trifluoromethyl moiety can enhance metabolic stability .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. IC₅₀ values should be compared across analogs.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in active sites. Focus on hydrogen bonding between the carboxamide group and conserved residues .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ instead of % inhibition). Discrepancies in IC₅₀ values >10-fold may indicate assay interference or compound degradation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug design : Modify the carboxamide to a methyl ester for enhanced membrane permeability, with enzymatic hydrolysis in vivo.

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for intravenous administration .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields?

- Reaction monitoring : Use LC-MS to identify intermediates and optimize reaction times. For example, extended stirring (>24 hrs) may improve coupling efficiency from 45% to 72% .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Ph₃P)₂) for cross-coupling steps. Yields can vary by 20–30% depending on ligand choice .

Methodological Resources

- Spectral libraries : PubChem (CID: [Insert CID]) provides NMR and MS reference data.

- Crystallography databases : Cambridge Structural Database (CSD) entries for related quinoline derivatives (e.g., CSD Refcode: XYZ123) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.